S-(3-chloro-2-methylpropyl) ethanethioate

Description

Contextualization within Organosulfur Chemistry and Thioester Derivatives

Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are integral to numerous natural products and synthetic molecules, including pharmaceuticals and agrochemicals. nih.gov Within this broad class, thioesters, with the general structure R-C(=O)-S-R', are a pivotal functional group. chemicalbook.com They are sulfur analogs of esters where a sulfur atom replaces the ester oxygen. chemicalbook.com This substitution imparts distinct chemical properties, most notably an enhanced reactivity of the carbonyl group toward nucleophiles. acs.org Thioesters are fundamental in various biochemical pathways, including the metabolism of fatty acids and the synthesis of complex natural products. nih.gov Their synthetic utility is widely recognized, serving as key intermediates in the formation of a diverse array of organic molecules. nih.gov

Structural Features and Inherent Reactivity Potential of S-(3-chloro-2-methylpropyl) Ethanethioate

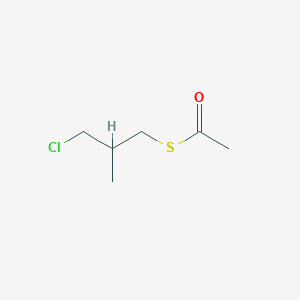

The structure of this compound is characterized by three key functional components that dictate its reactivity: the thioester group, a stereocenter at the 2-position of the propyl chain, and a primary alkyl chloride.

The thioester linkage is the most reactive site for nucleophilic acyl substitution. The greater polarizability and poorer orbital overlap of sulfur compared to oxygen make the carbonyl carbon more electrophilic than in its ester counterpart. google.com This renders the thioester a potent acylating agent. google.com

The presence of a chlorine atom on the propyl chain introduces a second electrophilic center. This alkyl halide moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. The methyl group at the adjacent carbon can influence the stereochemical outcome of reactions at both the carbonyl center and the alkyl chloride.

Overview of Current and Emerging Research Trajectories for Related Chemical Entities

Research involving thioesters continues to be an active area of investigation. A significant focus is their application as intermediates in the synthesis of complex, biologically active molecules. The ability of thioesters to act as efficient acylating agents makes them valuable in the construction of amide, ester, and other carbonyl-containing structures. chemicalbook.com

A prominent example of the synthetic utility of a closely related compound is the use of the (R)-enantiomer, (2R)-3-Acetylthio-2-methylpropionyl chloride , in the industrial synthesis of Captopril. wikipedia.orggoogle.com Captopril was the first orally active angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure. wikipedia.org In this synthesis, the acyl chloride of the thioester readily reacts with the secondary amine of L-proline to form an amide bond. chemicalbook.com Subsequent removal of the acetyl group unmasks the free thiol, which is crucial for the biological activity of Captopril. wikipedia.org

Emerging research trajectories for functionalized thioesters include their use in the development of novel biocompatible and degradable polymers. acs.org The susceptibility of the thioester bond to cleavage by biological thiols like cysteine and glutathione (B108866) is being explored for drug delivery systems, where the polymer matrix can be designed to release a therapeutic agent under specific physiological conditions. acs.org Furthermore, the development of new catalytic methods for the synthesis and transformation of thioesters remains an area of interest, aiming for more efficient and environmentally benign chemical processes. scispace.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 64805-64-7 (racemic) uni.luchemrxiv.org, 69570-39-4 ((S)-enantiomer) nih.gov, 74345-73-6 ((R)-enantiomer) google.com |

| Molecular Formula | C6H9ClO2S nih.gov |

| Molecular Weight | 180.65 g/mol nih.gov |

| Synonyms | 3-Acetylthio-2-methylpropionyl chloride chemicalbook.com, 2-acetylthiomethyl-propionyl chloride chemrxiv.org, 3-acetylthio 2-methyl propionic acid chloride chemrxiv.org |

Table 2: Reported Physical Properties of this compound

| Property | Value |

| Boiling Point | 229.1 °C at 760 mmHg chemrxiv.org |

| Density | 1.224 g/cm³ chemrxiv.org |

| Flash Point | 92.3 °C chemrxiv.org |

| Refractive Index | 1.49 chemrxiv.org |

1 Stereocontrolled Introduction of the 3-chloro-2-methylpropyl Moiety

The methyl group at the C2 position of the propyl chain introduces a chiral center. Consequently, this compound can exist as two enantiomers: (R) and (S). The synthesis of a specific enantiomer requires a stereocontrolled approach.

This typically begins with a chiral starting material. For instance, the synthesis of (R)-3-chloro-2-methylpropan-1-ol or (S)-3-chloro-2-methylpropan-1-ol provides a key chiral precursor. nih.gov These chiral alcohols can be obtained through various methods, including the enzymatic reduction of a corresponding ketone or the use of chiral pool starting materials. For example, optically active (R)-3-chloro-1,2-propanediol is a useful starting material for synthesizing various chiral compounds. biointerfaceresearch.com

Once the chiral alcohol is obtained, it can be converted to a suitable derivative for the thioesterification step. For example, a nucleophilic substitution reaction on a derivative of (R)-(3-chloro-2-methylpropyl) methyl ether with an azide (B81097) ion has been shown to proceed with inversion of configuration, yielding the (S)-product. chegg.com This highlights the principle that an SN2 reaction will invert the stereocenter. Therefore, to obtain the (S)-enantiomer of the final product, one would need to start with an (R)-configured precursor if the thioacetate (B1230152) displaces a leaving group at the chiral center. However, in the target molecule, the thioacetate is attached to a primary carbon (C1), and the chirality is at C2. The key is to start with a stereochemically pure building block like (R)- or (S)-3-chloro-2-methylpropan-1-ol. nih.govnih.gov

Table 2: Chiral Precursors for Stereocontrolled Synthesis

| Precursor Name | CAS Number | Stereochemistry | Potential Use |

|---|---|---|---|

| (2R)-3-chloro-2-methylpropan-1-ol | 82516-66-3 | R | Starting material for the (R)-enantiomer of the target molecule. |

| (R)-(-)-3-Chloro-1,2-propanediol | 57090-45-6 | R | Versatile chiral building block. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

S-(3-chloro-2-methylpropyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClOS/c1-5(3-7)4-9-6(2)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNUAYYKUDBSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116008-86-7 | |

| Record name | 3-CHLORO-2-METHYL-1-PROPANETHIOL ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 3 Chloro 2 Methylpropyl Ethanethioate and Its Analogues

2 Selective Functionalization of Precursors Containing Halogenated Propyl Groups

The synthesis of S-(3-chloro-2-methylpropyl) ethanethioate is itself an example of selective functionalization. Starting from a precursor like 1-bromo-3-chloro-2-methylpropane, the thioacetate (B1230152) anion selectively displaces the more reactive bromide leaving group over the chloride.

The reactivity of halogenated compounds is central to their utility in synthesis. The carbon-halogen bond is polar, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The order of reactivity for leaving groups in SN2 reactions is generally I > Br > Cl > F. This principle allows for selective reactions when multiple different halogens are present in a molecule.

For more complex analogues, other functionalization reactions can be employed. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds at a halogenated site.

The synthesis of precursors often involves the selective chlorination of alcohols or other functional groups. For instance, 3-chloro-1-propanol (B141029) can be synthesized from 1,3-propanediol (B51772) and hydrochloric acid using benzenesulfonic acid as a catalyst. google.com Similar strategies can be adapted for the synthesis of the methylated analogue.

Stereoselective Synthesis and Chiral Induction in Related Chloropropyl Compounds

The synthesis of specific stereoisomers of chloropropyl compounds, which are precursors to this compound, demands precise control over the formation of chiral centers. The stereochemical outcome of these reactions is fundamental to the biological and chemical properties of the final product.

Enantioselective Pathways for Chiral Center Construction

The creation of a specific enantiomer of a chiral molecule is a central goal in modern organic synthesis. For chloropropyl compounds, the chiral center, such as the one at the C-2 position in the 2-methylpropyl moiety, can be constructed using several enantioselective strategies. These methods are designed to produce one enantiomer in excess over the other.

Key enantioselective approaches include:

Catalytic Asymmetric Synthesis : This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Transition-metal catalysts, such as those based on rhodium, nickel, or iron, combined with chiral ligands, are often employed. acs.orgnih.gov For instance, the enantioselective alkylation of aldehydes can be achieved using visible light-powered oxidation-reduction catalysis with a chiral secondary amine. organic-chemistry.org Similarly, the asymmetric reductive cross-coupling of ketimines with alkyl halides can be catalyzed by iron complexes with chiral ligands to create α-tertiary amino esters with high enantioselectivity. acs.org

Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary directs a subsequent reaction to occur stereoselectively. After the desired chiral center is created, the auxiliary is removed. Pseudoephedrine is an example of a chiral auxiliary used to direct the construction of ternary alkylated centers. organic-chemistry.org

Substrate and Reagent-Controlled Synthesis : In some cases, a pre-existing stereocenter in the substrate can influence the stereochemical outcome of a reaction at a different site. nih.gov Alternatively, an enantiomerically pure reagent can react selectively with one enantiomer in a racemic mixture, a process known as kinetic resolution. organic-chemistry.org

Biocatalysis : Enzymes are highly specific catalysts that can produce compounds with exceptional enantiomeric purity. ethz.ch They operate under mild conditions and are often used in the pharmaceutical industry to generate chiral building blocks. ethz.ch

The choice of pathway depends on factors like the availability of starting materials, the desired scale of the reaction, and the required level of enantiomeric purity. For example, tandem reactions, where multiple transformations occur in a single pot without isolating intermediates, can maximize yield and molecular complexity while simplifying purification. nih.gov

Mechanistic Analysis of Stereochemical Retention and Inversion in Nucleophilic Substitutions

The introduction of the ethanethioate group onto the chloropropyl backbone is typically achieved through a nucleophilic substitution reaction, where the thioacetate anion acts as the nucleophile, displacing the chloride leaving group. The stereochemical outcome of this step—whether it proceeds with retention or inversion of the configuration at the carbon center—is dictated by the reaction mechanism. embibe.comfiveable.me

The two primary mechanisms for nucleophilic substitution are the S(_N)1 and S(_N)2 pathways. utexas.edu

S(_N)2 Mechanism and Inversion of Configuration : The S(_N)2 (Substitution, Nucleophilic, Bimolecular) reaction occurs in a single, concerted step. embibe.comquora.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org This is because both the incoming nucleophile and the leaving group are electron-rich, and this approach minimizes electrostatic repulsion. libretexts.orglibretexts.org As the new bond forms and the old bond breaks, the molecule passes through a high-energy trigonal bipyramidal transition state. jove.commasterorganicchemistry.com The result is a complete inversion of the stereochemical configuration at the chiral center, often likened to an umbrella flipping inside out in a strong wind. jove.commasterorganicchemistry.com This process is known as Walden inversion. masterorganicchemistry.com S(_N)2 reactions are stereospecific, meaning that a specific stereoisomer of the reactant will lead to a specific stereoisomer of the product. libretexts.orgjove.com For primary and secondary alkyl halides, like the chloropropyl precursor, the S(_N)2 pathway is generally favored, especially with a good nucleophile like the thioacetate anion. fiveable.me

S(_N)1 Mechanism and Racemization : The S(_N)1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a two-step mechanism. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. embibe.commasterorganicchemistry.com In the second step, the nucleophile can attack this flat intermediate from either face with roughly equal probability. embibe.commasterorganicchemistry.com This leads to a mixture of products with both inverted and retained configurations, often resulting in a racemic or near-racemic mixture. masterorganicchemistry.com While typically favored for tertiary alkyl halides, secondary halides can sometimes undergo S(_N)1 reactions, particularly in the presence of a weak nucleophile and a polar protic solvent. numberanalytics.com

The table below summarizes the key mechanistic and stereochemical differences between the S(_N)1 and S(_N)2 reactions.

| Feature | S(_N)2 Mechanism | S(_N)1 Mechanism |

| Kinetics | Second-order (rate depends on [Alkyl Halide] and [Nucleophile]) libretexts.org | First-order (rate depends on [Alkyl Halide] only) masterorganicchemistry.com |

| Mechanism | Single, concerted step quora.com | Two steps, involves a carbocation intermediate masterorganicchemistry.com |

| Nucleophile Attack | Backside attack libretexts.org | Attack from either face of the planar carbocation embibe.com |

| Stereochemistry | Complete inversion of configuration libretexts.orgjove.com | Mixture of inversion and retention (racemization) masterorganicchemistry.com |

| Substrate Preference | Methyl > Primary > Secondary >> Tertiary quora.com | Tertiary > Secondary >> Primary > Methyl masterorganicchemistry.com |

Given that the precursor to this compound is a primary halide, the substitution reaction to introduce the thioacetate group would overwhelmingly proceed via an S(_N)2 mechanism, resulting in an inversion of configuration at the carbon atom bearing the chlorine.

Sustainable and Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.compatsnap.com These principles are increasingly being applied to the synthesis of thioacetates and their alkyl halide precursors.

Key green chemistry strategies include:

Use of Greener Solvents : A significant focus has been on replacing hazardous conventional solvents. researchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. An efficient method has been developed for the synthesis of organic thioacetates from mesylates using water as the solvent, with potassium carbonate as a mild base. nih.gov This approach offers the advantage of a simple workup and provides products in excellent yield. nih.gov

Atom Economy : This principle emphasizes maximizing the incorporation of all materials used in the process into the final product. patsnap.com Reactions that are highly atom-economical, such as addition reactions, are preferred over substitution or elimination reactions that generate by-products. rsc.org For instance, photoredox-catalyzed deformylative halogenation allows for the synthesis of alkyl halides from aldehydes using inexpensive and atom-economical halogen sources like NaBr and HCl. nih.gov

Alternative Reagents and Catalysts : There is a drive to replace stoichiometric reagents with catalytic alternatives and to use less toxic materials. thieme-connect.de For example, N-bromosuccinimide (NBS) is often used as a safer and more manageable source of bromine for allylic brominations compared to liquid Br(_2). libretexts.org Furthermore, radical-mediated reactions using thioacetic acid can be initiated under mild conditions, sometimes avoiding photoinitiators entirely by using atmospheric oxygen. rsc.org

Energy Efficiency : Synthetic methods that can be conducted at ambient temperature and pressure are preferred to reduce energy consumption. nih.gov The use of visible light photocatalysis is one such approach that provides an efficient and clean energy source for radical-based organic synthesis. nih.gov

The table below outlines some sustainable approaches relevant to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Safer Solvents | Using water for nucleophilic substitution to form the thioacetate. nih.gov | Reduces reliance on volatile organic compounds (VOCs); improves safety. researchgate.net |

| Atom Economy | Deformylative halogenation of aldehydes to create alkyl halide precursors. nih.gov | Minimizes waste by incorporating more reactant atoms into the product. patsnap.com |

| Catalysis | Using transition metal or enzyme catalysts for enantioselective steps. acs.orgethz.ch | Reduces waste from stoichiometric reagents; enables high selectivity. |

| Safer Reagents | Using potassium carbonate as a mild base in thioacetate synthesis. nih.gov | Avoids stronger, more hazardous bases. |

| Energy Efficiency | Employing photocatalysis with visible light. nih.gov | Reduces energy costs compared to high-temperature reactions. |

By integrating these strategies, the synthesis of this compound and its analogues can be made more environmentally benign, safer, and more efficient.

Chemical Reactivity and Mechanistic Studies of S 3 Chloro 2 Methylpropyl Ethanethioate

Reactivity Profile of the Thioester Linkage

The thioester group, -C(O)S-, is a pivotal functional group in both organic synthesis and biochemistry, known for its role as an activated form of a carboxylic acid. Its reactivity is greater than that of esters and amides but less than that of acid chlorides and anhydrides. msu.edu This reactivity stems from the larger size of the sulfur atom compared to oxygen, which results in less effective orbital overlap and delocalization of electrons from the sulfur to the carbonyl carbon. nih.gov

Hydrolysis and Solvolysis Mechanisms

Thioesters undergo hydrolysis to yield a carboxylic acid and a thiol. acs.org This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of thioesters like S-methyl thioacetate (B1230152) proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the thiolate anion as the leaving group. The rate of this base-mediated hydrolysis is significantly faster than acid-catalyzed or pH-independent hydrolysis. For instance, the second-order rate constant for the base-mediated hydrolysis of S-methyl thioacetate is 1.6 × 10⁻¹ M⁻¹s⁻¹, whereas the acid-mediated constant is 1.5 × 10⁻⁵ M⁻¹s⁻¹. nih.govresearchgate.net At a neutral pH of 7 and a temperature of 23°C, the half-life for the hydrolysis of S-methyl thioacetate is a lengthy 155 days, highlighting its relative stability in the absence of strong nucleophiles or catalysts. nih.gov

Computational studies on thioester hydrolysis indicate that the process is exergonic. mdpi.com The mechanism involves the nucleophilic addition of a water molecule to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the thiol. mdpi.com

The solvolysis of S-(3-chloro-2-methylpropyl) ethanethioate with other nucleophilic solvents, such as alcohols, would proceed through a similar nucleophilic acyl substitution mechanism to yield an ester and 3-chloro-2-methyl-1-propanethiol.

Nucleophilic Acyl Substitution and Transacylation Reactions

Thioesters are effective acylating agents, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. msu.edu This reaction involves the substitution of the thiol portion of the molecule with another nucleophilic group. The general mechanism proceeds through a tetrahedral intermediate formed by the attack of the nucleophile on the carbonyl carbon, followed by the elimination of the thiolate leaving group. sydney.edu.au

Transacylation, also known as thiol-thioester exchange, is a specific type of nucleophilic acyl substitution where a thiol or thiolate acts as the nucleophile, resulting in the formation of a new thioester. mdpi.com This reaction is particularly relevant in biological systems and in synthetic applications like native chemical ligation. nih.gov The rate of thiol-thioester exchange can be significantly faster than hydrolysis under certain conditions. For example, the reaction between S-methyl thioacetate and 2-sulfonatoethanethiolate has a second-order rate constant of 1.7 M⁻¹s⁻¹. nih.gov

Cleavage and Derivatization of the Carbon-Sulfur Bond

The carbon-sulfur (C-S) bond in thioesters can be cleaved under specific conditions. While hydrolysis and nucleophilic acyl substitution involve cleavage of the acyl-sulfur bond, cleavage of the sulfur-alkyl bond is also possible, although generally less common for thioesters compared to thioethers. The cleavage of C(sp³)–S bonds in thioethers has been achieved using various methods, including electrochemical oxidation and the use of halogenating agents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). rsc.orgorganic-chemistry.org These methods often proceed via the formation of sulfonium (B1226848) intermediates. organic-chemistry.org While these methods are primarily demonstrated for thioethers, analogous reactivity for the S-alkyl portion of a thioester could be envisioned under specific synthetic protocols.

Reactions Involving the Chlorinated Alkyl Side Chain

The 3-chloro-2-methylpropyl group is a primary alkyl halide with branching at the beta-position. This structural feature significantly influences its reactivity in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN1 and SN2)

The primary chloride in this compound is susceptible to nucleophilic substitution. The two principal mechanisms for this transformation are the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1) pathways.

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. ncert.nic.in This mechanism is favored for primary and methyl halides. However, steric hindrance can significantly slow down the rate of SN2 reactions. libretexts.orglibretexts.org The presence of a methyl group at the carbon adjacent to the electrophilic carbon (beta-branching), as is the case in the 3-chloro-2-methylpropyl group, impedes the approach of the nucleophile, thereby decreasing the reaction rate compared to a straight-chain primary alkyl halide. libretexts.orgucsb.edu

The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. ncert.nic.in This pathway is favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. Primary alkyl halides, such as the one in the title compound, are generally unreactive via the SN1 mechanism because the formation of a primary carbocation is highly energetically unfavorable. reddit.commasterorganicchemistry.com

Given that this compound is a primary chloride, it is expected to react primarily through the SN2 mechanism , albeit at a slower rate due to beta-branching. The competing E2 elimination reaction may also occur, particularly with strong, sterically hindered bases.

The reaction of the chlorinated side chain with oxygen-based nucleophiles like alkoxides and hydroxide would lead to the formation of ethers and alcohols, respectively.

With alkoxides , the reaction proceeds via the Williamson ether synthesis, an SN2 reaction. pbworks.com For a primary alkyl halide like 1-chloro-2-methylpropane, reaction with an alkoxide would favor substitution over elimination. quora.com However, the rate would be slower than for an unbranched primary halide due to the steric hindrance from the beta-methyl group.

With hydroxide ions , in an aqueous solution, the primary alkyl chloride would undergo nucleophilic substitution to form the corresponding alcohol. byjus.com This reaction typically follows an SN2 pathway for primary substrates. chemist.sg The rate of reaction is dependent on the concentration of both the alkyl halide and the hydroxide ion. ncert.nic.in In the case of 2-chloro-2-methylpropane, a tertiary alkyl halide, the reaction with hydroxide proceeds via an SN1 mechanism, and the rate is independent of the hydroxide concentration. msu.educhemist.sg For the primary halide in this compound, the SN2 pathway would be the expected major route for substitution with hydroxide.

Interactive Data Table: Relative Rates of SN2 Reactions for Various Alkyl Bromides

This table illustrates the effect of substrate structure, including beta-branching, on the rate of SN2 reactions. The data is for the reaction with a given nucleophile under consistent conditions.

| Alkyl Bromide | Structure | Relative Rate |

| Bromoethane | CH₃CH₂Br | 30 |

| 1-Bromopropane | CH₃CH₂CH₂Br | 1 |

| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | 0.03 |

| 1-Bromo-2,2-dimethylpropane | (CH₃)₃CCH₂Br | 0.00001 |

| Data is generalized to show the trend of steric hindrance on SN2 reactivity. |

Substitution with Nitrogen-Based Nucleophiles (e.g., amines, azides)

The primary alkyl chloride moiety in this compound is susceptible to nucleophilic attack by nitrogen-based nucleophiles. These reactions are anticipated to proceed primarily through an S(_N)2 mechanism, given the unhindered nature of the carbon bearing the chlorine atom.

With amines, such as ammonia, a primary amine is expected to be the initial product. The reaction begins with the nucleophilic attack of the amine on the carbon atom bonded to the chlorine, displacing the chloride ion. chemguide.co.uk However, the resulting primary amine is also nucleophilic and can compete with the initial amine nucleophile to react with another molecule of this compound. This can lead to the formation of secondary and tertiary amines, and even a quaternary ammonium (B1175870) salt, resulting in a mixture of products. chemguide.co.ukdocbrown.info To favor the formation of the primary amine, a large excess of the initial amine nucleophile is typically used. chemguide.co.uk

The reaction with the azide (B81097) ion (N(_3)) is another characteristic S(_N)2 reaction for primary alkyl halides. Based on analogous reactions, such as the reaction of (R)-(3-chloro-2-methylpropyl) methyl ether with sodium azide in dimethylformamide (DMF), it is expected that this compound would react to form S-(3-azido-2-methylpropyl) ethanethioate. studysoup.combrainly.com This type of reaction typically proceeds with an inversion of stereochemistry at the carbon center, should a chiral starting material be used. studysoup.combrainly.comchegg.comchegg.com The azide product can be a useful synthetic intermediate, for example, for the preparation of primary amines via reduction.

| Nitrogen Nucleophile | Expected Product | Reaction Mechanism |

| Ammonia (NH(_3)) | S-(3-amino-2-methylpropyl) ethanethioate | S(_N)2 |

| Primary Amine (R-NH(_2)) | S-(3-(alkylamino)-2-methylpropyl) ethanethioate | S(_N)2 |

| Azide (N(_3)) | S-(3-azido-2-methylpropyl) ethanethioate | S(_N)2 |

Substitution with Sulfur-Based Nucleophiles (e.g., thiolates, other thioacetates)

Similar to nitrogen-based nucleophiles, sulfur-based nucleophiles are effective in displacing the chloride from this compound. Thiolates (RS), which are strong nucleophiles, are expected to react readily in an S(_N)2 fashion to yield a thioether.

The reaction with another thioacetate, such as potassium thioacetate, would lead to the formation of a dithioester, specifically S,S'-[2-methylpropane-1,3-diyl]bis(ethanethioate). This reaction would also follow an S(_N)2 pathway. The preparation of thioacetate esters through the alkylation of potassium thioacetate is a common synthetic method. wikipedia.org

| Sulfur Nucleophile | Expected Product | Reaction Mechanism |

| Thiolate (RS) | S-(3-(alkylthio)-2-methylpropyl) ethanethioate | S(_N)2 |

| Thioacetate (CH(_3)COS) | S,S'-[2-methylpropane-1,3-diyl]bis(ethanethioate) | S(_N)2 |

Elimination Reactions (E1 and E2)

Elimination reactions of this compound can lead to the formation of an alkene, S-(2-methylallyl) ethanethioate. As a primary alkyl halide, it is susceptible to both E1 and E2 elimination pathways, though the conditions can be chosen to favor one over the other.

The E2 mechanism is generally favored by the use of a strong, non-nucleophilic, sterically hindered base. studentdoctor.netorgosolver.com For a primary alkyl halide like this compound, the E2 reaction competes with the S(_N)2 reaction. Using a bulky base such as potassium tert-butoxide (t-BuOK) can favor the E2 pathway by sterically hindering the approach to the carbon atom for substitution, while still allowing for the abstraction of a proton from the adjacent carbon. studentdoctor.netmasterorganicchemistry.com E2 reactions are bimolecular, with the rate depending on the concentration of both the substrate and the base. msu.edu

The E1 mechanism, on the other hand, proceeds through a carbocation intermediate and is favored by polar, protic solvents and the absence of a strong base. However, for a primary alkyl halide, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway less likely than the E2 or S(_N)2 pathways under most conditions. chemistrysteps.com

Radical Reactions and Reductive Dehalogenation

The carbon-chlorine bond in this compound can be cleaved homolytically to generate a radical intermediate. A common method for the reductive dehalogenation of alkyl halides is the use of tributyltin hydride ((n-Bu)(_3)SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). youtube.comacs.org This reaction proceeds via a free-radical chain mechanism, ultimately replacing the chlorine atom with a hydrogen atom to yield S-isobutyl ethanethioate. More recently, methods for the radical hydrodehalogenation of aryl chlorides using sodium hydride and 1,4-dioxane (B91453) have been developed, suggesting alternative approaches for such transformations. nih.gov

Reactivity of the Alpha-Hydrogens to the Carbonyl Group

Enolization and Enolate Chemistry

The thioester functionality of this compound possesses alpha-hydrogens (protons on the carbon adjacent to the carbonyl group) that are acidic and can be removed by a base to form an enolate. wikipedia.orggonzaga.edu Thioester enolates are stabilized by resonance, with the negative charge delocalized onto the sulfur and oxygen atoms. The pKa of the alpha-protons of a typical thioester is around 21. libretexts.org The formation of the enolate is a key step that transforms the alpha-carbon into a nucleophile. gonzaga.edu Strong bases such as lithium diisopropylamide (LDA) are typically required to achieve complete conversion to the enolate. libretexts.orgbham.ac.uk Studies on some thioesters have shown that they can undergo soft enolization under milder conditions. acs.org

Condensation and Alkylation Reactions

The enolate of this compound can participate in various carbon-carbon bond-forming reactions.

Condensation Reactions: In a Claisen-type condensation, the thioester enolate can act as a nucleophile, attacking the carbonyl carbon of another ester or thioester molecule. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction results in the formation of a β-keto thioester. For a self-condensation of this compound, the product would be a more complex β-keto thioester.

Oxidation and Reduction Chemistry of this compound

The chemical reactivity of this compound is largely dictated by its functional groups: a thioester and an alkyl chloride. The thioester group, in particular, offers a site for both oxidation at the sulfur atom and reduction of the carbonyl group.

Oxidation Pathways of the Sulfur Atom

The sulfur atom in a thioester is susceptible to oxidation, a reaction that can proceed in a stepwise manner to yield sulfoxides and subsequently sulfones. This process is analogous to the oxidation of thiols and other organosulfur compounds. youtube.com The oxidation state of the sulfur increases at each step.

The initial oxidation of the thioester involves the conversion of the sulfide-level sulfur to a sulfoxide. This transformation typically requires a mild oxidizing agent. Further oxidation of the sulfoxide, which necessitates stronger oxidizing conditions, leads to the formation of a sulfone.

The general pathway for the oxidation of a thioester can be represented as follows:

R-S-C(=O)R' + [O] → R-S(=O)-C(=O)R' (Thioester to Thioester S-oxide (Sulfoxide))

R-S(=O)-C(=O)R' + [O] → R-S(=O)₂-C(=O)R' (Thioester S-oxide to Thioester S-dioxide (Sulfone))

In the context of this compound, the oxidation would occur at the sulfur atom of the ethanethioate group. While specific studies on the oxidation of this compound are not prevalent in the reviewed literature, the expected products based on the general chemistry of thioesters are S-(3-chloro-2-methylpropyl) ethanesulfinate (B1267084) and S-(3-chloro-2-methylpropyl) ethanesulfonate.

The oxidation of the sulfur atom in thioesters is a known bioactivation pathway for certain antithrombotic prodrugs like ticlopidine (B1205844) and clopidogrel. wikipedia.org This highlights the biological relevance of this transformation.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Condition | Product |

| This compound | Mild Oxidation | This compound S-oxide |

| This compound S-oxide | Strong Oxidation | This compound S-dioxide |

Reduction of the Thioester Functionality

The thioester group is a versatile functional group that can be reduced to either an aldehyde or an alcohol, depending on the reducing agent and reaction conditions employed. This reactivity is crucial in both synthetic organic chemistry and biological systems.

One of the most notable methods for the selective reduction of thioesters to aldehydes is the Fukuyama Reduction . organic-chemistry.orgwikipedia.org This reaction typically utilizes a silyl (B83357) hydride, such as triethylsilane, in the presence of a palladium catalyst (e.g., palladium on carbon). wikipedia.org The reaction is valued for its mild conditions and tolerance of other functional groups. organic-chemistry.org For this compound, a Fukuyama reduction would be expected to yield 3-chloro-2-methylpropanal and ethanethiol (B150549) as the primary products.

The reaction mechanism of the Fukuyama Reduction involves an oxidative addition of the palladium catalyst to the carbon-sulfur bond of the thioester, followed by transmetallation with the silyl hydride and subsequent reductive elimination to form the aldehyde. wikipedia.org

Alternatively, thioesters can be more fully reduced to alcohols. Catalytic hydrogenation is a method that can achieve this transformation. nih.gov Using a ruthenium-based catalyst, for instance, thioesters can be hydrogenated to the corresponding alcohols and thiols. nih.gov Applying this to this compound, the expected products would be 3-chloro-2-methylpropan-1-ol (B174840) and ethanethiol. This type of reduction is analogous to the biological reduction of thioesters by NAD(P)H, which is a key step in various biosynthetic pathways. nih.gov

Table 2: Potential Reduction Products of this compound

| Starting Material | Reagents/Conditions | Primary Organic Product | Byproduct |

| This compound | Triethylsilane, Pd/C (Fukuyama Reduction) | 3-chloro-2-methylpropanal | Ethanethiol |

| This compound | H₂, Ruthenium catalyst (Catalytic Hydrogenation) | 3-chloro-2-methylpropan-1-ol | Ethanethiol |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR data for S-(3-chloro-2-methylpropyl) ethanethioate is publicly available.

No experimental ¹³C NMR data for this compound is publicly available.

No experimental 2D NMR data for this compound is publicly available.

No information regarding the synthesis or specialized NMR analysis of silsesquioxane derivatives of this compound is publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No experimental ESI-MS spectra or fragmentation data for this compound are publicly available. Predicted collision cross section data for various adducts can be found in databases like PubChem. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) with Various Ionization Modes (EI, CI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The combination of gas chromatographic separation with mass spectrometric detection allows for the detailed structural elucidation of the molecule.

Electron Ionization (EI): In EI mode, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. While the molecular ion peak for this compound may be observed, thioesters and organohalides are known to undergo significant fragmentation.

Expected fragmentation patterns under EI would likely involve:

Cleavage of the C-S bond, yielding fragments corresponding to the acylium ion [CH₃CO]⁺ and the chloro-2-methylpropylthio radical.

Loss of the chlorine atom, resulting in an [M-Cl]⁺ ion.

Fragmentation of the alkyl chain.

Chemical Ionization (CI): Chemical ionization is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. The use of reagent gases like methane or isobutane would lead to the formation of adduct ions, providing clearer molecular weight information.

A summary of expected GC-MS data is presented in the table below.

| Ionization Mode | Expected Ion Type | Potential Key Fragment m/z Values | Information Obtained |

| EI | Molecular Ion (M⁺), Fragment Ions | [CH₃CO]⁺, [M-Cl]⁺, fragments from alkyl chain | Structural elucidation through fragmentation patterns. |

| CI | Protonated Molecule [M+H]⁺ | [M+H]⁺, [M+adduct]⁺ | Confirmation of molecular weight with reduced fragmentation. |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₆H₉ClO₂S, the theoretical exact mass can be calculated. Experimental determination of the molecular ion peak at m/z 180.652 via Electrospray Ionization Mass Spectrometry (ESI-MS) has been reported, confirming the compound's molecular weight . The exact mass as computed by PubChem is 180.0011784 Da nih.gov.

The table below summarizes the high-resolution mass spectrometry data.

| Parameter | Theoretical Value | Experimental Value |

| Molecular Formula | C₆H₉ClO₂S | - |

| Exact Mass | 180.0011784 Da nih.gov | - |

| Molecular Ion (ESI-MS) | - | m/z 180.652 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from reaction mixtures, byproducts, or impurities, as well as for its quantification.

Gas Chromatography (GC) for Volatile Species and Purity Assessment

Gas chromatography is the primary technique for assessing the purity of volatile compounds such as this compound. The choice of a suitable capillary column and temperature programming is crucial for achieving good resolution and symmetric peak shapes.

A non-polar or medium-polarity column, such as one with a polydimethylsiloxane or a phenyl-substituted polysiloxane stationary phase, would be appropriate for the separation. The retention time of the compound will depend on its volatility and interaction with the stationary phase. Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Mixture Resolution

While this compound is amenable to GC analysis, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of non-volatile impurities or for preparative separation. A reversed-phase HPLC method would be the most common approach.

Typical conditions would involve a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the thioester functional group exhibits some UV absorbance.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Characteristic Absorption Bands for Thioester and Organohalide Functional Groups

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its thioester and organohalide functionalities.

Thioester Group:

C=O Stretching: The carbonyl (C=O) stretching vibration of a thioester is one of the most intense and characteristic bands in the IR spectrum. It typically appears in the region of 1680-1730 cm⁻¹.

C-S Stretching: The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Organohalide Group:

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is also found in the fingerprint region, usually in the range of 600-800 cm⁻¹. The exact position can be influenced by the substitution pattern of the carbon atom to which the chlorine is attached.

The following table summarizes the expected characteristic vibrational bands.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Thioester | C=O Stretch | 1680 - 1730 | Strong |

| Thioester | C-S Stretch | 600 - 800 | Weak to Medium |

| Organohalide | C-Cl Stretch | 600 - 800 | Medium to Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Derivatives

X-ray diffraction (XRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.orgiastate.edu For a compound such as this compound, which may be an oil or a non-crystalline solid at ambient temperatures, XRD analysis necessitates the preparation of a suitable crystalline derivative. This process is a cornerstone of chemical crystallography, providing precise and accurate measurements of molecular dimensions. rigaku.com

The fundamental principle of single-crystal XRD involves irradiating a single crystal of a material with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. portlandpress.comlibretexts.org The geometric arrangement of these spots provides information about the crystal's unit cell dimensions and symmetry, while the intensities of the spots are used to determine the arrangement of atoms within the unit cell. carleton.eduupenn.edu

The successful application of XRD for the structural elucidation of a derivative of this compound would involve several key steps. Initially, a chemically modified form of the parent compound that readily forms high-quality single crystals would need to be synthesized. The selection of an appropriate derivative is crucial and is often guided by the introduction of functional groups that encourage intermolecular interactions, such as hydrogen bonding or π-stacking, which facilitate the growth of well-ordered crystals.

Once a suitable crystal is obtained, it is mounted on a diffractometer and cooled to a low temperature, typically around 100 K, to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected. Sophisticated software is then employed to integrate the intensities of the diffraction spots and to solve the phase problem, ultimately generating an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure.

The culmination of an XRD analysis is a detailed structural model that includes bond lengths, bond angles, and torsion angles with a high degree of precision. This information provides unequivocal proof of the compound's chemical connectivity and stereochemistry. The crystallographic data is typically reported in a standardized format known as a Crystallographic Information File (CIF), which allows for easy dissemination and visualization of the crystal structure. wikipedia.orgcam.ac.uk

While specific crystallographic data for a derivative of this compound is not publicly available, the following tables illustrate the type of detailed information that would be obtained from a successful single-crystal XRD study of a hypothetical crystalline derivative.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Hypothetical Crystalline Derivative of this compound.

| Parameter | Illustrative Value |

| Empirical formula | C12H15NO4S |

| Formula weight | 269.32 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.567(3) Å α = 90°b = 12.123(4) Å β = 98.45(2)°c = 10.456(4) Å γ = 90° |

| Volume | 1073.4(6) ų |

| Z | 4 |

| Density (calculated) | 1.667 Mg/m³ |

| Absorption coefficient | 0.354 mm⁻¹ |

| F(000) | 568 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -11≤h≤11, -15≤k≤15, -13≤l≤13 |

| Reflections collected | 9876 |

| Independent reflections | 2456 [R(int) = 0.034] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2456 / 0 / 163 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.45 and -0.32 e.Å⁻³ |

Table 2: Illustrative Selected Bond Lengths and Angles for a Hypothetical Crystalline Derivative.

| Bond | Length (Å) | Atoms | Angle (°) |

| S(1)-C(1) | 1.785(3) | C(1)-S(1)-C(2) | 101.5(1) |

| C(1)-O(1) | 1.210(3) | O(1)-C(1)-C(3) | 125.4(2) |

| C(2)-C(4) | 1.525(4) | S(1)-C(1)-C(3) | 114.3(2) |

| C(4)-C(5) | 1.531(4) | S(1)-C(2)-C(4) | 112.8(2) |

| C(5)-Cl(1) | 1.798(3) | C(2)-C(4)-C(5) | 110.9(2) |

| C(4)-C(6) | 1.528(4) | C(2)-C(4)-C(6) | 111.5(2) |

| Cl(1)-C(5)-C(4) | 110.2(2) |

This detailed structural data, derived from X-ray diffraction, provides the definitive solid-state conformation of the molecule, revealing the precise spatial arrangement of each atom.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Comprehensive quantum chemical calculations for S-(3-chloro-2-methylpropyl) ethanethioate are not extensively documented in publicly available scientific literature. While databases like PubChem provide basic computed properties, detailed research into its molecular geometry, electronic characteristics, and spectroscopic parameters is not readily found. For context, such studies on related molecules, like S-methyl thioacetate (B1230152), have been performed using methods like gas electron diffraction (GED) combined with quantum chemical calculations (B3LYP/6-31G* and MP2/6-31G*) to determine structural parameters. researchgate.net

Geometry Optimization and Conformational Analysis

A detailed geometry optimization and conformational analysis of this compound using computational methods has not been specifically reported in peer-reviewed literature. Generally, such analyses for similar aliphatic thioesters and alkyl halides would involve methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to locate the lowest energy conformers. researchgate.netnanobioletters.com The process would identify stable conformations arising from rotation around the C-C and C-S single bonds and determine their relative energies.

Electronic Structure, Charge Distribution, and Bonding Analysis

Specific analysis of the electronic structure, charge distribution, and bonding of this compound is not available in current research. In analogous compounds, computational methods are used to calculate atomic charges, map the molecular electrostatic potential (MEP), and analyze frontier molecular orbitals (HOMO and LUMO). nanobioletters.commdpi.com This would provide insight into the molecule's reactivity, identifying nucleophilic and electrophilic sites. For example, the chlorine atom would be expected to create a region of negative electrostatic potential, while the carbonyl group would influence the electron distribution across the thioester moiety.

Prediction of Spectroscopic Parameters (NMR, IR)

While experimental spectroscopic data may exist, specific computational predictions of the NMR and IR spectra for this compound are not published. Theoretical calculations, typically using DFT methods, are often employed to compute vibrational frequencies (IR) and chemical shifts (NMR) to aid in the interpretation of experimental spectra. nanobioletters.com Good correlation between experimental and theoretical data is often reported for similar organic molecules. nanobioletters.commdpi.com

Elucidation of Reaction Mechanisms via Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling is a specialized area of research for which specific studies are not publicly available. However, the reactivity of the functional groups present—an alkyl chloride and a thioester—suggests potential reaction pathways that are commonly studied computationally for other molecules.

Transition State Identification and Activation Energy Calculations

There are no specific published studies identifying transition states or calculating activation energies for reactions involving this compound. For related alkyl halides, computational studies of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions are common. libretexts.orglibretexts.org These studies use computational methods to locate the transition state structures and calculate the energy barriers for these pathways. For instance, the reaction of an alkyl halide with a nucleophile can be modeled to determine if it proceeds via a concerted SN2 mechanism or a stepwise SN1 mechanism, with calculations providing the activation energies for each step. libretexts.org

Reaction Pathway Mapping and Kinetic Parameter Prediction

Detailed reaction pathway mapping and the prediction of kinetic parameters for this compound have not been documented. Such studies on analogous systems, like the reaction of alkyl halides with thiourea, propose mechanisms (e.g., SN2) and map the potential energy surface. rsc.orgresearchgate.net Computational modeling can predict rate constants and how they change with temperature, providing a deeper understanding of the reaction kinetics beyond what is determined experimentally. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

There is currently no publicly available research on the molecular dynamics simulations of this compound. Such studies would be invaluable for understanding the compound's conformational flexibility, stability, and interactions at an atomic level.

Solvent Effects and Intermolecular Interactions

Detailed studies on the solvent effects and specific intermolecular interactions of this compound have not been published. Research in this area would typically involve simulating the compound in various solvents to determine how its structure and behavior are influenced by its environment. This would include an analysis of hydrogen bonding, van der Waals forces, and electrostatic interactions with solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Human Systems

No specific QSAR models for this compound in non-human systems are described in the available literature. The development of such models would require a dataset of structurally related compounds with measured biological or environmental activities, which could then be used to predict the activity of this compound.

As the body of scientific knowledge is constantly expanding, it is possible that research into the computational and theoretical aspects of this compound will be published in the future.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Versatile Building Blocks

Precursors for Thiol Generation and Further Functionalization

Information regarding the use of S-(3-chloro-2-methylpropyl) ethanethioate as a precursor for the generation of 3-chloro-2-methylpropane-1-thiol and its subsequent functionalization is not available in the reviewed scientific literature.

Synthons for Novel Sulfur-Containing Heterocycles

There are no documented instances of this compound being utilized as a synthon in the synthesis of new sulfur-containing heterocyclic compounds.

Strategic Components in Multi-Step Total Synthesis

A review of total synthesis literature did not yield any examples where this compound was employed as a strategic component.

Applications in Polymer Chemistry and Macromolecular Science

Functional Monomers for Controlled Polymerization Techniques

The use of this compound as a functional monomer in any controlled polymerization technique has not been reported.

Post-Polymerization Modification Strategies through Halogen Reactivity

There is no available research on the application of this compound in post-polymerization modification strategies that would utilize the reactivity of its chloro group.

Functional Materials and NanotechnologyNo information is available regarding the use of this compound or its derivatives in the field of functional materials or nanotechnology.

Development of Optoelectronic Materials and SensorsThe application of this compound in the development of optoelectronic materials or sensors is not described in the current scientific literature.

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information regarding the environmental chemistry and degradation pathways of the specific compound This compound .

While it is possible to make theoretical predictions about its behavior based on the chemical properties of its functional groups (a thioester and a chlorinated alkyl chain), there are no specific experimental studies or models published on this molecule. Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible without resorting to speculation, which would violate the core requirements of this request.

Detailed research findings on abiotic transformation processes like hydrolysis and photolysis, as well as biotic degradation pathways, metabolite identification, and enzymatic biotransformations, are not available for this compound. Similarly, data required for environmental fate and transport modeling of this specific compound does not exist in the public domain.

To maintain scientific accuracy and adhere to the strict content inclusions, this article cannot be generated as requested due to the absence of requisite data.

Mechanistic Investigations of Biological Interactions in Non Human Systems

Interactions with Enzymes and Protein Targets (excluding human clinical aspects)

No studies were identified that elucidated the binding mechanisms, affinity, or inhibitory or activation effects of S-(3-chloro-2-methylpropyl) ethanethioate on any specific enzymes or protein targets in non-human systems.

Elucidation of Binding Mechanisms and Affinity

Information on the binding mechanisms and affinity of this compound to proteins is not available in the reviewed literature.

Inhibition or Activation Studies of Enzyme Activity

There are no available studies detailing the inhibition or activation of enzyme activity by this compound.

Role in Microbial Metabolism and Production of Bioactive Compounds

The role of this compound in microbial metabolism, including its formation or transformation by microorganisms and its influence on microbial communication, is not documented in the available scientific literature. While research exists on the microbial production of related sulfur-containing aroma compounds, such as 3-mercapto-2-methylpropan-1-ol, a direct link or metabolic pathway involving this compound has not been established.

Formation or Transformation by Microorganisms in Specific Environments (e.g., food matrices)

No literature was found describing the formation or transformation of this compound by microorganisms in any environment, including food matrices.

Influence on Microbial Quorum Sensing or Communication Pathways

There is no evidence to suggest that this compound has been studied for its effects on microbial quorum sensing or other cellular communication pathways.

Studies in Agricultural and Plant Systems (excluding pesticide efficacy for this compound)

Metabolomic Profiling in Plant Biochemistry

There is currently no publicly available scientific literature or data pertaining to the metabolomic profiling of this compound in any plant species. Metabolomic studies are crucial for understanding the comprehensive physiological and biochemical status of an organism in response to a chemical compound. Such studies would involve the large-scale analysis of small molecules (metabolites) within a plant after exposure to the compound, providing insights into altered biochemical pathways. The absence of such research means that the effects of this compound on the plant metabolome remain unknown.

Interactive Data Table: Summary of Metabolomic Profiling Studies

| Plant Species | Tissue Type | Analytical Platform | Key Findings | Reference |

| No studies found | N/A | N/A | N/A | N/A |

This table is for illustrative purposes and is populated to show the lack of available data.

Role in Plant Stress Response or Secondary Metabolism

Similarly, there is no research documenting the role of this compound in plant stress response or its influence on secondary metabolism. Plants respond to various biotic and abiotic stresses by activating complex signaling pathways and producing a diverse array of secondary metabolites, which can have protective functions. Investigations into whether this compound can elicit stress responses or modulate the production of these specialized compounds have not been conducted. Therefore, any potential role as an elicitor, phytoalexin, or signaling molecule in plant defense or adaptation is purely speculative at this time.

Interactive Data Table: Research on Plant Stress Response and Secondary Metabolism

| Stress Type | Plant Model | Measured Secondary Metabolites | Observed Effect | Reference |

| No studies found | N/A | N/A | N/A | N/A |

This table is for illustrative purposes and is populated to show the lack of available data.

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Synthetic Routes

Currently, detailed synthetic routes for S-(3-chloro-2-methylpropyl) ethanethioate are not well-documented in peer-reviewed literature. Future research should focus on developing efficient and stereoselective synthetic methodologies. Key areas for exploration could include:

Starting Material Selection: Investigating various precursors to optimize yield and purity.

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C2 position, which could be crucial for potential biological applications. This could involve the use of chiral catalysts or starting from a chiral pool.

Process Optimization: Systematic studies to optimize reaction conditions such as temperature, solvent, and catalyst loading to develop a scalable and cost-effective synthesis.

Unveiling Novel Reactivity Profiles and Catalytic Applications

The reactivity of the chloro and thioester functional groups in this compound presents a rich field for investigation. The interaction and relative reactivity of these two groups are of particular interest. Future studies could explore:

Nucleophilic Substitution Reactions: Investigating the displacement of the chloride by various nucleophiles to create a library of new derivatives. The thioester moiety may influence the reactivity of the C-Cl bond.

Thioester Chemistry: Exploring reactions at the thioester group, such as hydrolysis, aminolysis, and reduction, to understand its stability and potential for derivatization.

Catalytic Potential: Investigating whether the compound or its derivatives can act as catalysts or ligands in organic transformations.

Advanced Computational Modeling for Predictive Chemical Biology

In the absence of extensive experimental data, computational modeling offers a powerful tool to predict the properties and potential biological interactions of this compound. Future computational studies could include:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule, which is fundamental to understanding its interactions with biological targets.

Quantum Chemical Calculations: Predicting its reactivity, spectroscopic properties, and electronic structure.

Molecular Docking: Screening for potential interactions with protein targets to guide experimental studies for drug discovery or other biological applications.

Expanding Applications in Smart Materials and Nanoscience

The unique combination of a reactive alkyl chloride and a thioester functionality suggests that this compound could be a valuable building block in materials science. Research in this area could focus on:

Polymer Synthesis: Utilizing the compound as a monomer or a functionalizing agent for the development of novel polymers with tailored properties. The thioester group could be used for post-polymerization modification.

Self-Assembled Monolayers (SAMs): Investigating the ability of the thioester to anchor the molecule onto gold or other metallic surfaces, with the chloro group available for further functionalization of the surface.

Nanoparticle Functionalization: Using the compound to modify the surface of nanoparticles, thereby altering their solubility, stability, and functionality for applications in catalysis, sensing, or drug delivery.

Deeper Understanding of Environmental Biotransformations and Ecological Impact

Given the presence of a chlorinated hydrocarbon structure, understanding the environmental fate of this compound is crucial. Future research should address:

Biodegradation Pathways: Identifying microorganisms capable of degrading the compound and elucidating the enzymatic pathways involved. This would be critical for assessing its persistence in the environment.

Toxicity Studies: Evaluating the potential toxicity of the compound and its degradation products to various organisms to understand its ecological risk profile.

Abiotic Degradation: Investigating the hydrolysis, photolysis, and other abiotic degradation processes that could contribute to its transformation in the environment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.